2-heptyl-4aH-quinolin-4-one
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Overview
Description
2-heptyl-4aH-quinolin-4-one is a quinolone derivative characterized by a heptyl substituent at the 2-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptyl-4aH-quinolin-4-one typically involves the reaction of 2-heptyl-4-hydroxyquinoline with appropriate reagents under controlled conditions. One common method involves the use of 2-[bis(methylthio)methylene]malononitrile in DMF/Et3N to yield the desired quinolone derivative . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-heptyl-4aH-quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolone derivatives with different functional groups, while substitution reactions may introduce new substituents at specific positions on the quinoline ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-heptyl-4aH-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound acts as an iron chelator, which can disrupt essential processes in microorganisms, leading to their inhibition or death . Additionally, it functions as a signaling molecule, modulating various cellular responses and pathways .
Comparison with Similar Compounds
2-heptyl-4aH-quinolin-4-one can be compared with other quinolone derivatives, such as 2-heptyl-4-hydroxyquinoline and 2-heptyl-3-hydroxy-4-quinolone. These compounds share similar structural features but differ in their biological activities and mechanisms of action .
List of Similar Compounds
- 2-heptyl-4-hydroxyquinoline
- 2-heptyl-3-hydroxy-4-quinolone
- 2-heptyl-4-hydroxyquinoline N-oxide
Properties
Molecular Formula |
C16H21NO |
---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
2-heptyl-4aH-quinolin-4-one |
InChI |
InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12,14H,2-6,9H2,1H3 |
InChI Key |
LEUNYFSJGNALQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=O)C2C=CC=CC2=N1 |
Origin of Product |
United States |
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